N-(4-chloro-2-fluorophenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(4-chloro-2-fluorophenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a sulfanyl acetamide derivative featuring a pyrimidine core substituted with a 4-(2-methoxyphenyl)piperazine moiety and an N-(4-chloro-2-fluorophenyl)acetamide group. The compound’s structure combines aromatic, heterocyclic, and sulfanyl components, which are common in bioactive molecules targeting neurological or metabolic pathways .
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5O2S/c1-32-20-5-3-2-4-19(20)29-8-10-30(11-9-29)21-13-23(27-15-26-21)33-14-22(31)28-18-7-6-16(24)12-17(18)25/h2-7,12-13,15H,8-11,14H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTYWYCPSNSPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzohydrazide with 4-(2-methyl-1,3-thiazol-4-yl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound that is of interest in scientific research. It is characterized by an oxadiazole ring, which contributes to its stability and versatility in chemical reactions. The compound has a complex structure including a piperazine moiety, often associated with pharmacological effects.
Chemical Structure and Properties
- IUPAC Name: N-(4-chloro-2-fluorophenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
- Molecular Formula: C23H23ClFN5O2S
- CAS Number: 1251585-81-5
Biological Activity
The biological activity of this compound is attributed to its ability to interact with molecular targets, such as enzymes and receptors. The piperazine ring suggests potential interactions with neurotransmitter systems, possibly influencing physiological pathways.
Synthesis
- The synthesis of this compound typically involves the cyclization of precursors under controlled conditions.
- One method involves the reaction of 2-fluorobenzohydrazide with 4-(2-methyl-1,3-thiazol-4-yl)benzoyl chloride in the presence of a base such as triethylamine. It is typically carried out in an organic solvent like dichloromethane at room temperature.
- Industrial production may involve similar synthetic routes but on a larger scale, potentially using continuous flow reactors and automated systems to enhance efficiency and yield. Purification techniques like recrystallization and chromatography are used to obtain high purity.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Pyrimidine Derivatives: The target compound uses a pyrimidine core, similar to N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide ().
Piperazine Substitutions
- 4-(2-Methoxyphenyl)piperazine (target) vs.
Aromatic Substituents
Key Reactions
- Sulfanyl Acetamide Formation :
- Piperazine Introduction :
Yield and Purity Considerations
Anticonvulsant and Neurological Activity
- Sulfanyl Acetamides (): Structural analogs show varied bioactivity, with thienopyrimidine derivatives () exhibiting higher metabolic stability due to fused-ring systems .
Crystal Packing and Conformation
- Intramolecular Interactions: The target compound’s folded conformation may resemble N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (), where intramolecular N–H⋯N bonds stabilize the structure .
- Dihedral Angles :
Lipophilicity and Solubility
- Substituent effects:
Comparative Data Table
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperazine moiety, which is often associated with various pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-(4-chloro-2-fluorophenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
| Molecular Formula | C23H23ClFN5O2S |
| CAS Number | 1251585-81-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the piperazine ring suggests potential interactions with neurotransmitter systems, possibly influencing various physiological pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with piperazine and pyrimidine structures can inhibit cell proliferation in various cancer cell lines by modulating pathways involved in apoptosis and cell cycle regulation .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for specific enzymes, including acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease, while urease inhibitors are significant in managing urinary tract infections and certain gastrointestinal disorders .
Study on Anticancer Activity
In a study focusing on the anticancer effects of related compounds, researchers synthesized various derivatives and tested their efficacy against human cancer cell lines. The most active compounds exhibited IC50 values ranging from 10 to 30 µM, indicating potent activity against tumor growth. Mechanistic studies revealed that these compounds induced apoptosis through the mitochondrial pathway .
Antimicrobial Screening
Another study evaluated the antimicrobial activity of several derivatives, including those based on the piperazine structure. Results indicated that certain compounds displayed IC50 values between 1.35 to 2.18 µM against Mycobacterium tuberculosis, suggesting substantial potential for further development as therapeutic agents against resistant strains .
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Critical Peaks/Signals | Reference |
|---|---|---|
| ¹H NMR | δ 8.1 ppm (pyrimidine H), δ 3.8 ppm (OCH₃) | |
| HRMS | [M+H]⁺ = 529.12 (calc. 529.12) | |
| IR | 1690 cm⁻¹ (C=O), 720 cm⁻¹ (C–S) |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 80–110°C | >90% yield | |
| Catalyst | Xantphos-Pd | <0.1 ppm Pd residue | |
| Purification | Ethanol/water recryst. | >95% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
